molecular formula C11H22N2O3S B1674820 Leu-met CAS No. 36077-39-1

Leu-met

Cat. No. B1674820
CAS RN: 36077-39-1
M. Wt: 262.37 g/mol
InChI Key: NTISAKGPIGTIJJ-IUCAKERBSA-N
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Description

“Leu-met” or “t-BOC-Leu-Met” is a peptidase substrate used to measure peptidase activity in solution or in live cells . The substrate has an excitation/emission maxima of approximately 330/403. After cleavage by peptidases, the product produces blue-fluorescence .


Synthesis Analysis

The synthesis of “Leu-met” involves complex biochemical processes. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . Moreover, microbial production of Met has been explored as a more sustainable alternative to the chemical synthesis that currently meets the global Met demand .


Chemical Reactions Analysis

“Leu-met” participates in various biochemical reactions. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . More research is needed to fully understand the range of chemical reactions involving “Leu-met”.

Scientific Research Applications

Regional Distribution in Rat Brain

Leu-met enkephalin shows significant variation in regional distribution within the rat brain. A study found the highest concentration in the striatum and the lowest in the cerebellum and hippocampus. Notably, met-enkephalin content was higher than that of leu-enkephalin in every brain region examined (Yang, Hong, & Costa, 1977).

Effects on Insulin Sensitivity and Glycemic Control

Leucine (Leu) amplifies the effects of metformin (Met) on insulin sensitivity and glycemic control in diet-induced obese mice. Leu activates Sirt1, which improves insulin sensitivity. When combined with Met, it enables significant reductions in Met doses while maintaining or enhancing efficacy (Fu et al., 2015).

Enkephalin Distribution and Hypophysectomy

Research indicates that the regional concentrations of met- and leu-enkephalin in the brain are not altered by hypophysectomy. This suggests that brain enkephalins may not be derived from pituitary endorphins (Kobayashi et al., 1978).

Activation of AMPK/Sirt1 Pathway

A combination of Leu and Met activates the AMPK/Sirt1 pathway, enhancing insulin sensitivity in skeletal muscle. This interaction also stimulates glucose and lipid metabolism and extends life span in Caenorhabditis elegans (Banerjee, Bruckbauer, & Zemel, 2016).

Presence in the Heart

Enkephalins, including Leu-ENK and Met-ENK, have been identified in the heart of guinea pigs, suggesting their involvement in cardiac reflex mechanisms (Lang et al., 1983).

Electronic Materials from Aliphatic Amino Acids

A study on aliphatic amino acids, including L-Met and L-Leu, found potential in creating biomolecule-based electronic materials. L-Met was identified as a wide bandgap p-type semiconductor, and L-Leu exhibited significant piezoelectric properties (Du, Yuan, Tan, & Yang, 2023).

Safety And Hazards

The safety data sheet for “BOC-LEU-MET-OH” suggests that it may be corrosive to metals and cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTISAKGPIGTIJJ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Met-OH

CAS RN

36077-39-1
Record name L-Leucyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36077-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,200
Citations
SN Akhmedova, AK Yakimovsky, EI Schwartz - Journal of the neurological …, 2001 - Elsevier
… ) polymorphisms (Gln–Arg 191 and Leu–Met 54) affect the hydrolysis of toxic oxons … Leu–Met 54 polymorphism in 117 patients with sporadic idiopathic PD. A new approach for Leu–Met …
Number of citations: 122 www.sciencedirect.com
N Ferré, M Tous, A Paul, A Zamora, JJ Vendrell… - Clinical …, 2002 - Elsevier
Objectives: To assess whether paraoxonase (PON1) polymorphisms at positions 55 and 192 and/or their phenotypic expressions influence the risk of myocardial infarction (MI) in …
Number of citations: 72 www.sciencedirect.com
TM Redmond, CH Weber, E Poliakov, S Yu… - Mol Vis, 2007 - researchgate.net
Purpose: RPE65 is the visual cycle retinol isomerase and missense mutations in its gene cause severe retinal dystrophies in man, due to lack of chromophore. While the rate of opsin …
Number of citations: 22 www.researchgate.net
P Taskiran, SF Cam, C Sekuri, N Tuzun… - … Kardiyol Dern Ars, 2009 - jag.journalagent.com
Objectives: Paraoxonase (PON1) is a high-density lipoprotein (HDL)-associated esterase that hydrolyses lipoperoxides. PON1 serves as a protective factor against oxidative …
Number of citations: 38 jag.journalagent.com
J Quancard, P Karoyan, S Sagan… - European journal of …, 2003 - Wiley Online Library
Residue Leu10 of substance P (SP) is critical for NK‐1 receptor recognition and agonist activity. In order to probe the bioactive conformation of this residue, cis‐ and trans‐3‐substituted …
Number of citations: 19 febs.onlinelibrary.wiley.com
M Amiche, S Sagan, A Mor, A Delfour… - Molecular pharmacology, 1989 - Citeseer
Dermorphin, Tyr-D-Ala-Phe-GIy-Tyr-Pro-Ser-NH2 is an extraordi-narily potent and highly s-selective opioid heptapeptide isolated from amphibian skin. It is unique among peptides …
Number of citations: 102 citeseerx.ist.psu.edu
M Nakamura, T Chikama… - British journal of …, 1999 - Wiley Online Library
… Leu-Met-NH 2 at a concentration of 1 mM, or IGF-1 at a concentration of 1 μg ml −1 , or a combination of substance P or Phe-Gly-Leu-Met… substance P, Phe-Gly-Leu-Met-NH 2 and IGF-1 …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
CJ Smith, GL Sieckman, NK Owen, DL Hayes… - Cancer research, 2003 - AACR
Bombesin (BBN), a 14 amino acid peptide, is an analogue of human gastrin-releasing peptide (GRP) that binds to GRP receptors (GRPrs) with high affinity and specificity. The GRPr is …
Number of citations: 140 aacrjournals.org
S Wu, Z Zhu, M Chen, A Huang, Y Xie… - Journal of Agricultural …, 2023 - ACS Publications
Selenopeptides are promising candidates for intervening in neuroinflammation; however, the key role of selenium (Se) in selenopeptides remains poorly understood. To address this …
Number of citations: 3 pubs.acs.org
DA Jones, J Cummings, SP Langdon… - Biochemical …, 1995 - Elsevier
H-Arg-d-Trp-N me Phe-d-Trp-Leu-Met-NH 2 , a broad spectrum neuropeptide growth factor antagonist (antagonist G), is soon to enter a phase I clinical trial for the treatment of small-cell …
Number of citations: 16 www.sciencedirect.com

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